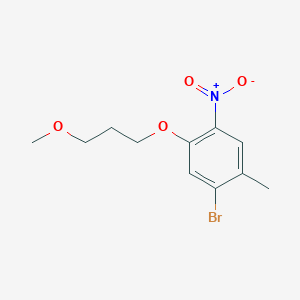
1-Bromo-5-(3-methoxypropoxy)-2-methyl-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-5-(3-methoxypropoxy)-2-methyl-4-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with a bromine atom, a methoxypropoxy group, a methyl group, and a nitro group
Métodos De Preparación
The synthesis of 1-Bromo-5-(3-methoxypropoxy)-2-methyl-4-nitrobenzene typically involves electrophilic aromatic substitution reactionsIndustrial production methods may involve multi-step synthesis with purification processes to ensure the desired product’s purity and yield .
Análisis De Reacciones Químicas
1-Bromo-5-(3-methoxypropoxy)-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common reagents used in these reactions include bromine, hydrogen gas, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Bromo-5-(3-methoxypropoxy)-2-methyl-4-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Bromo-5-(3-methoxypropoxy)-2-methyl-4-nitrobenzene exerts its effects involves its interaction with molecular targets through its functional groups. The bromine atom and nitro group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved depend on the specific application and the environment in which the compound is used .
Comparación Con Compuestos Similares
1-Bromo-5-(3-methoxypropoxy)-2-methyl-4-nitrobenzene can be compared with similar compounds such as:
- 1-Bromo-5-chloro-4-(3-methoxypropoxy)-2-methylbenzene
- 1-Bromo-5-(3-methoxypropoxy)-2,4-dimethylbenzene
These compounds share similar structural features but differ in the substituents on the benzene ring, which can influence their chemical properties and applications.
Propiedades
Fórmula molecular |
C11H14BrNO4 |
|---|---|
Peso molecular |
304.14 g/mol |
Nombre IUPAC |
1-bromo-5-(3-methoxypropoxy)-2-methyl-4-nitrobenzene |
InChI |
InChI=1S/C11H14BrNO4/c1-8-6-10(13(14)15)11(7-9(8)12)17-5-3-4-16-2/h6-7H,3-5H2,1-2H3 |
Clave InChI |
CMRLPDRPOCTNPU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1Br)OCCCOC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-((cyclohexylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13723469.png)
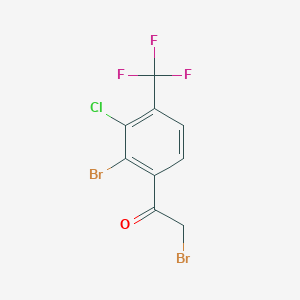

![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B13723483.png)
![[(6S,13S,17R)-17-ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13723495.png)

![1-[1-(3-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723508.png)
![Spiro[cyclohexane-1,9'-fluorene]-4'-boronic Acid Pinacol Ester](/img/structure/B13723519.png)
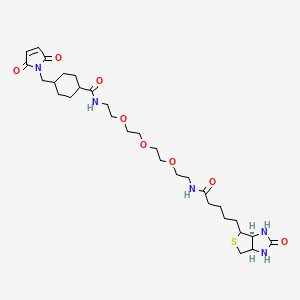
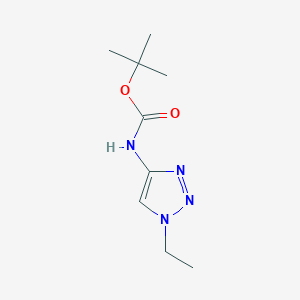
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-[2-(3-trifluoromethylphenyl)-ethyl]-1H-pyrazole](/img/structure/B13723536.png)
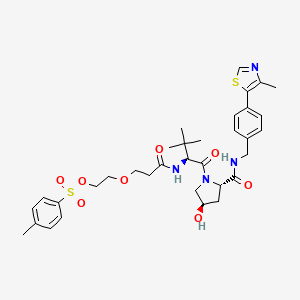
![3-(E)-Benzylidene-3,4,5,6-hexahydro-7-(trifluoromethyl)pyrido-[4,3-c]-isoxazole hydrochloride](/img/structure/B13723550.png)
![N-Cyclobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13723554.png)
